molecular formula C9H14ClN3O B2959808 1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride CAS No. 2197057-28-4

1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride

Cat. No. B2959808
M. Wt: 215.68
InChI Key: HXMCYIUKBIOFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1’,3’-Dihydrospiro{cyclobutane-1,2’-pyrazolo[3,2-b][1,3]oxazine}-6’-amine hydrochloride” is a chemical compound. The chemical formula is C9H13N3O・HCl . It is produced by KISHIDA CHEMICAL CO., LTD .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research demonstrates the versatility of fluorinated 4-ethylidene-2,4-dihydropyrazol-3-ones as heterodienes and dienophiles in Diels-Alder reactions, leading to the synthesis of 1,4-dihydropyrazolo[4,3-e]-1,3-oxazines and spirobicyclo[2.2.1]hept-5-ene-2,4′-pyrazolones. This highlights the potential for the compound to be used in similar cycloaddition reactions, offering pathways to novel heterocyclic structures (Sokolov et al., 2012).

Spiro Compound Synthesis

The synthesis of oxazine derivatives, including efforts to create compounds with spiro configurations similar to the target compound, has been explored. These syntheses often involve multi-step reactions, highlighting methods that could potentially be applied or adapted for synthesizing the target compound, with emphasis on achieving good yields, simplicity, and low cost (Figueroa‐Valverde et al., 2014).

Application in Photodegradation Studies

Spiro compounds, particularly those incorporating oxazine rings, have been examined in photodegradation studies. These investigations provide insights into the stability and degradation pathways of such compounds under UV light, which is crucial for applications in materials science and photopharmacology (Baillet et al., 1993).

Electrophilic Aminations

Electrophilic amination reactions involving oxaziridines, a class of compounds structurally and reactively relevant to the target molecule, have been extensively studied. These reactions facilitate the introduction of nitrogen-containing groups into molecules, offering pathways for the functionalization and diversification of heterocyclic compounds, including potential routes to synthesize or modify the target compound (Andreae & Schmitz, 1991).

Safety And Hazards

According to the safety data sheet, if inhaled, it is recommended to remove the person to fresh air and keep comfortable for breathing. If it comes in contact with skin or hair, contaminated clothing should be removed immediately and the skin should be rinsed with water. If it gets in the eyes, they should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed .

properties

IUPAC Name

spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-7-4-8-12(11-7)5-9(6-13-8)2-1-3-9;/h4H,1-3,5-6H2,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMCYIUKBIOFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN3C(=CC(=N3)N)OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride

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